Diethyl 2-methylenemalonate

Catalog No.
S605848
CAS No.
3377-20-6
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-methylenemalonate

CAS Number

3377-20-6

Product Name

Diethyl 2-methylenemalonate

IUPAC Name

diethyl 2-methylidenepropanedioate

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-4-11-7(9)6(3)8(10)12-5-2/h3-5H2,1-2H3

InChI Key

BQHDXNZNSPVVKB-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C)C(=O)OCC

Synonyms

DEMM, diethyl methylidenemalonate

Canonical SMILES

CCOC(=O)C(=C)C(=O)OCC

Precursor for Heterocyclic Compounds:

DEMM serves as a valuable building block for synthesizing various heterocyclic compounds, which are molecules containing atoms other than carbon in their rings. These compounds are crucial in various fields, including:

  • Pharmaceuticals: Many drugs and drug candidates possess heterocyclic rings, making DEMM a valuable tool for developing new medications .
  • Agrochemicals: Herbicides, fungicides, and insecticides often contain heterocyclic structures. DEMM can be used to synthesize these compounds for research and development purposes .

Michael Acceptors in Conjugate Addition Reactions:

DEMM acts as a Michael acceptor in conjugate addition reactions. These reactions involve the addition of nucleophiles (electron-rich species) to an unsaturated carbonyl compound, like DEMM. This versatility allows researchers to synthesize various complex organic molecules with specific functionalities .

Diethyl 2-methylenemalonate is a colorless oil with a boiling point range of 210-216°C at 730mmHg []. It was first synthesized by Perkin in 1886 through the condensation of formaldehyde with diethyl malonate []. Due to its reactive methylene group (CH₂ between two carbonyl groups, C=O), it readily participates in various organic reactions, making it a crucial intermediate in the synthesis of complex molecules [].


Molecular Structure Analysis

Diethyl 2-methylenemalonate has a relatively simple molecular structure (C₈H₁₂O₄) consisting of a central carbon chain with a double bond (C=C) flanked by two ester groups (-COOCH₂CH₃) on either end. The key feature is the methylene group (CH₂) positioned between two carbonyl (C=O) groups. This arrangement creates an electron-deficient carbon, making it susceptible to nucleophilic attack, a crucial aspect of its reactivity [].


Chemical Reactions Analysis

Diethyl 2-methylenemalonate undergoes a variety of chemical reactions due to its reactive methylene group. Here are some notable examples:

  • Synthesis: As mentioned earlier, it is synthesized by the condensation of formaldehyde (HCHO) with diethyl malonate (CH₃(COOCH₂CH₃)₂), typically in the presence of a catalyst like piperidine [].
HCHO + CH₃(COOCH₂CH₃)₂ → CH₂(COOCH₂CH₃)₂ (Diethyl 2-methylenemalonate) []
  • Michael addition

    This reaction involves the addition of a nucleophile (Nu⁻) to the electron-deficient carbon of the methylene group. Diethyl 2-methylenemalonate acts as a Michael acceptor, reacting with various nucleophiles like amines, thiols, and enolates to form new carbon-carbon bonds. This reaction is a cornerstone for building complex molecules with diverse functionalities [].

  • Decarboxylation

    Under specific conditions (e.g., heating with strong bases), diethyl 2-methylenemalonate can undergo decarboxylation, losing a CO₂ molecule. This leads to the formation of a monoester derivative, which can further participate in various reactions.

These are just a few examples, and the versatility of diethyl 2-methylenemalonate allows it to participate in numerous other reactions depending on the reaction conditions and choice of reagents.

Physical and Chemical Properties

  • Molecular Formula: C₈H₁₂O₄
  • Molecular Weight: 172.18 g/mol []
  • Boiling Point: 210-216°C at 730mmHg []
  • Solubility: Soluble in organic solvents like dichloromethane, ethanol, and ether [].
  • Stability: Relatively stable under ambient conditions but can decompose upon heating or exposure to strong acids or bases [].

Diethyl 2-methylenemalonate can undergo several key reactions:

  • Michael Addition: It acts as an electron-deficient olefin, making it a suitable Michael acceptor. This property allows it to react with nucleophiles, such as amines and thiols, leading to the formation of various derivatives .
  • Polymerization: The compound can spontaneously polymerize under certain conditions, forming waxy products. This property is exploited in the production of film-forming polymers, which can be activated through exposure to heat or light .
  • Derivatization of Thiols: Diethyl 2-methylenemalonate has been used in the derivatization of cysteine and cystine, allowing for their simultaneous determination in analytical chemistry. This reaction occurs even under acidic conditions, preserving the integrity of the compounds involved .

The biological activity of diethyl 2-methylenemalonate is primarily linked to its role in analytical chemistry for biological compounds. It has been shown to effectively react with cysteine, facilitating accurate measurements in biological samples. This capability is crucial for maintaining the oxidation states of cysteine and its oxidized form, cystine, during analyses . Additionally, its derivatives may exhibit antimicrobial properties, although more research is needed to explore these aspects fully.

Several methods exist for synthesizing diethyl 2-methylenemalonate:

  • Conventional Reflux Method: This involves refluxing the compound with solvents such as ethanol or toluene at elevated temperatures (100–160 °C) for several hours. Yields typically range from 70% to 85% .
  • Microwave-Assisted Synthesis: A more modern and environmentally friendly approach involves microwave irradiation, which accelerates reaction rates and improves yields (often exceeding 95%). This method allows for a one-step synthesis without solvents .
  • Free-Solvent Synthesis: Recent advancements have led to solvent-free methods that utilize microwave technology for efficient synthesis while minimizing environmental impact .

Diethyl 2-methylenemalonate has various applications across different fields:

  • Synthetic Organic Chemistry: It serves as a building block in the synthesis of complex organic molecules.
  • Analytical Chemistry: The compound is used for derivatizing thiols in biological samples, enhancing analytical methods for measuring cysteine levels .
  • Polymer Production: It is employed in producing film-forming polymers that are activated under specific conditions .

Studies involving diethyl 2-methylenemalonate often focus on its interactions with biological molecules, particularly thiols like cysteine. Its ability to react rapidly under acidic conditions makes it a valuable tool for analyzing thiol behavior in various environments. The development of analytical methods utilizing this compound has improved the accuracy and efficiency of measuring relevant biological compounds in cell culture media .

Diethyl 2-methylenemalonate shares similarities with several other compounds within the malonate family and related esters. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Diethyl MalonateC6_6H10_10O4_4Commonly used as a building block in synthesis; less reactive than diethyl 2-methylenemalonate
Dimethyl MalonateC6_6H10_10O4_4Similar structure but with methyl groups; used in similar reactions but less versatile
Diethyl EthoxymethylenemalonateC8_8H12_12O4_4A derivative that may exhibit different reactivity patterns due to ethoxy groups
Diethyl 2-Methylene-3-oxobutanoateC8_8H12_12O4_4Contains an additional ketone functionality; alters reactivity profile

Uniqueness of Diethyl 2-Methylenemalonate

Diethyl 2-methylenemalonate stands out due to its dual electron-withdrawing properties and its efficiency as a Michael acceptor. Its ability to undergo rapid reactions under various conditions makes it particularly useful in both synthetic applications and biological analyses. Additionally, its role in developing new analytical methods for monitoring thiol levels highlights its significance beyond traditional uses in organic synthesis .

The initial preparation of diethyl 2-methylenemalonate was accomplished by Perkin through the condensation reaction between formaldehyde and malonic ester, establishing the foundational methodology for synthesizing this important organic compound. This pioneering approach utilized the classical Knoevenagel condensation mechanism, where the active methylene group of diethyl malonate undergoes nucleophilic attack on the carbonyl carbon of formaldehyde in the presence of a suitable base catalyst. The reaction proceeds through the formation of a carbanion intermediate when the base deprotonates the malonate derivative, followed by nucleophilic attack on the aldehyde carbonyl group and subsequent elimination of water to produce the desired condensation product.

Historical investigations revealed multiple synthetic pathways for preparing diethyl 2-methylenemalonate, including alternative procedures involving methylene halides and sodiomalonic ester derivatives. Tanatar developed a methodology employing the reaction of methylene chloride or methylene iodide with sodiomalonic ester, providing an alternative route to the target compound. Additional synthetic strategies emerged through the treatment of hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate with methylene iodide and sodium ethoxide, demonstrating the versatility of approaches available for accessing this molecular framework. Another notable variation involved the reaction of methyl chloromethyl ether with sodiomalonic ester, further expanding the synthetic repertoire for this important building block.

The development of improved synthetic protocols involved systematic studies examining the effects of various catalysts on the formaldehyde-malonic ester condensation system. These investigations led to optimized reaction conditions that enhanced both yield and product purity, while paraformaldehyde emerged as an effective formaldehyde source for large-scale preparations. The historical evolution of synthesis methods also encompassed vapor and liquid phase reactions of formaldehyde with diethyl malonate under different catalytic conditions, providing mechanistic insights that informed subsequent methodological improvements.

Modern Catalytic Approaches Using Dicobalt Octacarbonyl

Contemporary synthetic methodologies for diethyl 2-methylenemalonate have incorporated advanced catalytic systems, with dicobalt octacarbonyl emerging as a particularly effective catalyst for carboxyesterification reactions involving malonic acid derivatives. The implementation of dicobalt octacarbonyl in synthetic protocols represents a significant advancement over traditional base-catalyzed condensation reactions, offering enhanced selectivity and improved reaction efficiency under milder conditions. This organocobalt compound, with the composition Co2(CO)8, functions as both a reagent and catalyst in organometallic chemistry applications, facilitating carbon-carbon bond formation through unique coordination mechanisms.

The catalytic mechanism involving dicobalt octacarbonyl proceeds through the formation of reactive cobalt-carbonyl intermediates that activate both the malonic ester substrate and the formaldehyde electrophile. The compound exists as a mixture of rapidly interconverting isomers, with the major isomer containing two bridging carbonyl ligands linking the cobalt centers and six terminal carbonyl ligands distributed across both metal centers. This structural flexibility enables the catalyst to accommodate various substrate geometries while maintaining high catalytic activity throughout the reaction course.

Modern synthetic protocols utilizing dicobalt octacarbonyl have demonstrated superior performance in terms of reaction rates, product yields, and operational simplicity compared to classical methodologies. The catalyst system operates effectively under atmospheric pressure conditions, eliminating the need for specialized high-pressure equipment while maintaining excellent conversion rates. Recent patent literature describes innovative approaches employing heat transfer agents in conjunction with dicobalt octacarbonyl catalysis, enabling rapid vaporization of reaction intermediates and facilitating efficient product isolation through vapor phase separation techniques.

Advanced catalytic procedures incorporating dicobalt octacarbonyl have also addressed challenges related to product stability and polymerization tendencies. These methodologies achieve substantially improved product purity by minimizing the formation of deleterious side products that historically compromised the quality of methylene malonate derivatives. The optimized reaction conditions typically involve controlled temperature ranges between 150°C and 300°C, enabling selective product formation while preventing unwanted decomposition or polymerization reactions.

Crystal Structure Analysis via X-ray Diffraction Studies

X-ray crystallographic analysis of diethyl 2-methylenemalonate and closely related derivatives has provided detailed insights into the molecular geometry and solid-state packing arrangements of these compounds. While direct crystal structure data for the parent diethyl 2-methylenemalonate compound is limited in the available literature, structural studies of analogous methylenemalonate derivatives reveal consistent geometric features that inform understanding of the target compound's structural characteristics. The crystal structure analysis of diethyl 2-(((2-(pyridin-3-ylthio)phenyl)amino)methylene)malonate demonstrates the extended conformation typically adopted by malonate ester groups in the solid state.

Crystallographic investigations reveal that methylenemalonate derivatives consistently adopt extended conformations for their ester substituents, as evidenced by torsion angles approaching 180 degrees for the carbon-carbon-oxygen-carbon linkages within the ethyl ester groups. In the case of diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate, X-ray analysis confirmed extended conformations with torsion angles of 178.3° and 173.9° for the respective ester groups. These structural features suggest that diethyl 2-methylenemalonate would likely exhibit similar extended conformations that minimize steric interactions between the ester substituents and the central methylene functionality.

The molecular packing arrangements observed in related methylenemalonate structures indicate that intermolecular interactions primarily involve weak van der Waals forces and potential hydrogen bonding interactions between ester carbonyl groups and neighboring molecules. Crystal data for structurally analogous compounds typically reveal orthorhombic or monoclinic crystal systems with space groups that accommodate the extended molecular conformations while optimizing packing efficiency. These crystallographic studies provide valuable insights into the solid-state behavior of methylenemalonate derivatives and inform predictions about their thermal stability and physical properties.

CompoundCrystal SystemSpace GroupUnit Cell ParametersVolume (ų)Reference
Diethyl 2-(((2-(pyridin-3-ylthio)phenyl)amino)methylene)malonateMonoclinicP21/ca = 18.983(4) Å, b = 5.057(1) Å, c = 20.304(4) Å, β = 106.10(3)°1872.7(7)
Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonateOrthorhombicPbcaa = 8.1680(2) Å, b = 16.4046(4) Å, c = 28.8651(7) Å3867.72(16)

Spectroscopic Characterization (¹H NMR, ¹³C NMR, IR)

Spectroscopic characterization of diethyl 2-methylenemalonate employs multiple analytical techniques to confirm structural identity and assess compound purity. Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides critical information about the hydrogen environments within the molecule, particularly distinguishing the characteristic methylene protons and the ethyl ester substituents. The ¹H NMR spectrum typically exhibits distinctive signals corresponding to the vinyl methylene protons, which appear as a singlet due to their equivalent chemical environment, and the characteristic patterns for the ethoxy groups including triplet signals for the methyl groups and quartet signals for the methylene carbons adjacent to oxygen.

Detailed ¹H NMR analysis of related methylenemalonate derivatives reveals specific chemical shift patterns that facilitate structural assignment and purity assessment. For instance, in the spectrum of diethyl 2-(3-methylbutylidene)malonate, the ethyl ester protons appear with characteristic multiplicities and chemical shifts that serve as reference points for related compounds. The methylene protons of the central malonate framework typically resonate in the range of 6-7 parts per million, reflecting their position adjacent to electron-withdrawing carbonyl groups and the double bond system.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information by revealing the carbon framework and electronic environments within diethyl 2-methylenemalonate. The ¹³C NMR spectrum typically exhibits distinct signals for the carbonyl carbons of the ester groups, the vinyl carbon bearing the ester substituents, the methylene carbon of the double bond, and the various carbons within the ethyl ester chains. These spectroscopic data enable unambiguous structural confirmation and facilitate monitoring of reaction progress during synthetic procedures.

Infrared (IR) spectroscopy serves as an additional analytical tool for characterizing diethyl 2-methylenemalonate, providing information about functional group presence and molecular vibrations. The IR spectrum typically displays characteristic absorption bands corresponding to carbonyl stretching vibrations of the ester groups, carbon-carbon double bond stretching, and various carbon-hydrogen stretching and bending modes associated with the ethyl substituents and the methylene functionality. These spectroscopic signatures serve as molecular fingerprints that enable compound identification and purity verification in synthetic applications.

Spectroscopic TechniqueKey Diagnostic FeaturesChemical Shift/Frequency RangeMultiplicity/Characteristics
¹H NMRVinyl methylene protons6-7 ppmSinglet
¹H NMREthyl ester CH₂4.2-4.4 ppmQuartet
¹H NMREthyl ester CH₃1.2-1.4 ppmTriplet
¹³C NMREster carbonyl carbons160-170 ppmSinglet
IREster C=O stretch1730-1750 cm⁻¹Strong absorption
IRC=C stretch1620-1640 cm⁻¹Medium absorption

Anionic Polymerization Mechanisms in Aqueous Media

Diethyl 2-methylenemalonate exhibits exceptional reactivity toward anionic polymerization under mild aqueous conditions, demonstrating unique polymerization characteristics that distinguish it from conventional vinyl monomers [5]. The compound incorporates two electronegative ester groups that facilitate electron distribution imbalance within the molecular structure, creating electropositivity at the vinyl groups that enables facile nucleophilic attack by anionic functional groups [5]. This electron-withdrawing effect of the malonate moiety significantly enhances the monomer's susceptibility to anionic initiation mechanisms.

The polymerization mechanism proceeds through a classical anionic pathway involving initiation by hydroxide ions present in aqueous media [5]. Hydroxide ions in water serve as effective initiators for diethyl 2-methylenemalonate polymerization, enabling the reaction to proceed at pH values of 4 or greater without requiring additional initiating species [5]. The mechanism involves nucleophilic attack of the hydroxide ion on the electron-deficient vinyl carbon, forming a carbanion that propagates through successive monomer additions [5].

Nuclear magnetic resonance spectroscopy analysis confirms the consumption of vinyl double bonds with conversion rates exceeding 99.9 percent, demonstrating the high efficiency of the anionic polymerization process [5]. The polymerization exhibits remarkable environmental compatibility, proceeding effectively at room temperature under atmospheric conditions without requiring inert atmospheres or specialized reaction vessels typically associated with anionic polymerization systems [5]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry studies reveal the formation of oligomers with different degrees of polymerization, confirming the anionic nature of the chain growth mechanism [5].

pH-Dependent Molecular Weight Control Strategies

The molecular weight of polydiethyl 2-methylenemalonate demonstrates strong dependence on solution pH, providing a unique method for controlling polymer chain length through simple pH adjustment [5]. This pH-dependent behavior results from the competing effects of initiation by hydroxide ions and termination by protons, creating a delicate balance that determines the final molecular weight distribution [5].

pH ValueWeight-Average Molecular Weight (kDa)Physical AppearanceConversion Rate (%)
3<32Emulsion>99.9
4<32Emulsion>99.9
5<32Emulsion>99.9
6327White cotton-like polymer>99.9
7441White cotton-like polymer>99.9

At acidic conditions below pH 6, termination reactions dominate due to high proton concentrations, resulting in low molecular weight polymers typically below 32 kilodaltons [5]. The visual appearance of the polymerization product changes dramatically with pH, producing emulsions at lower pH values and white cotton-like polymer precipitates at pH values of 6 and above [5]. Size-exclusion chromatography measurements confirm weight-average molecular weights of 327 kilodaltons at pH 6 and 441 kilodaltons at pH 7, representing more than ten-fold increases compared to acidic conditions [5].

The pH-dependent molecular weight control mechanism operates through the modulation of hydroxide ion concentration, which affects both initiation and propagation rates [5]. At higher pH values, lower proton concentrations reduce chain termination events, allowing continued propagation and resulting in higher molecular weight polymers [5]. However, when pH exceeds 7, excessive hydroxide concentrations begin to favor initiation over propagation, leading to decreased molecular weights due to increased chain density [5].

Initiation Pathways with Carboxylate, Borate, and Phenolate Groups

Diethyl 2-methylenemalonate demonstrates broad reactivity toward various anionic functional groups, including carboxylate, borate, and phenolate species, each exhibiting distinct initiation characteristics and reaction kinetics [5]. Carboxylate groups exhibit the highest initiation efficiency among the tested anionic species, with sodium methacrylic acid achieving 97.95 percent conversion within 5 minutes under standard conditions [5].

Initiating GrouppKa ValueConversion Rate in 5 min (%)Initiation EfficiencyReaction Time to Gel
Sodium Methacrylic Acid4.6597.95Highest<5 min
Sodium 2-Vinylbenzoic Acid~4.3896.81High<5 min
Sodium Acrylic Acid4.2584.71Moderate>5 min
Sodium Benzeneboronic AcidN/ALowerLow>5 min
Sodium CatecholN/ALowerLow>5 min

The initiation efficiency correlates positively with the acidity coefficient of the carboxylate groups, where higher pKa values correspond to enhanced initiation rates [5]. Sodium methacrylic acid with a pKa of 4.65 demonstrates superior performance compared to sodium 2-vinylbenzoic acid (pKa approximately 4.38) and sodium acrylic acid (pKa 4.25) [5]. This relationship reflects the thermodynamic stability of the carboxylate groups, where less stable anions exhibit greater reactivity toward the electrophilic vinyl carbon of diethyl 2-methylenemalonate [5].

Ultraviolet-visible spectroscopy studies using 5-fluoresceincarboxylate as a model initiator confirm covalent bond formation between carboxylate groups and the polymer chain [5]. The spectroscopic evidence reveals characteristic absorbance peaks at approximately 500 nanometers in the carboxylate-initiated polymer samples, which are absent in control experiments, definitively proving chemical incorporation of the initiating species [5]. Borate and phenolate groups demonstrate lower but measurable initiation activity, requiring longer reaction times to achieve comparable conversion levels [5].

Thermal and Kinetic Analysis of Polymerization Processes

Thermal analysis of diethyl 2-methylenemalonate polymerization reveals complex kinetic behavior influenced by temperature, pH, and initiator concentration [5]. Rheological studies demonstrate rapid gelation kinetics, with storage modulus and loss modulus crossover occurring within 30 seconds when 0.1 grams of sodium methacrylic acid is mixed with 1 gram of the hexafunctional derivative at room temperature [5].

The polymerization exhibits remarkable temperature sensitivity, with reaction rates increasing substantially with temperature elevation [12] [13]. Activation energy calculations for related malonate systems indicate values ranging from 10 to 100 kilojoules per mole, depending on the specific reaction conditions and temperature range [21]. High-temperature polymerization studies reveal three distinct temperature regions: low-temperature propagation-dominated behavior below 90°C, medium-temperature chain transfer effects between 90-145°C, and high-temperature depropagation above 145°C [21].

Decomposition StageTemperature Range (°C)Weight Loss (%)ProcessDSC Features
First (Water Loss)100-20019 (experimental), 18.3 (calculated)Coordinated water removalEndothermic peak at ~160°C
Second (Malonate Decomposition)200-40027 (experimental), 25.9 (calculated)Malonate ligand combustionTwo exothermic transitions
Third (Nitrate Loss)400-65046 (experimental), 46.1 (calculated)Nitrate decompositionEndothermic dip at ~600°C

Thermogravimetric analysis of malonate-containing polymer systems reveals multi-stage decomposition patterns characteristic of the ester functionality [14] [17]. The first decomposition stage occurs between 100-200°C, attributed to coordinated water molecule departure with an endothermic peak observed at approximately 160°C [14] [17]. The second stage involves malonate group decomposition between 200-400°C, accompanied by two exothermic transitions indicating combustion of organic moieties [14] [17].

Diethyl 2-methylenemalonate exhibits exceptional utility in malonic ester synthesis protocols for generating α-substituted derivatives, representing a fundamental transformation pathway that exploits the unique reactivity of the methylene group positioned between two electron-withdrawing carbonyl functionalities [1] [2]. The compound's participation in malonic ester synthesis follows the classical mechanistic framework established for diethyl malonate, but with enhanced reactivity due to the presence of the exocyclic methylene double bond [1].

The mechanistic foundation of malonic ester synthesis involving diethyl 2-methylenemalonate begins with the deprotonation of the acidic α-hydrogen atoms at the methylene carbon, which exhibits a pKa of approximately 13 due to the stabilization provided by the adjacent carbonyl groups [2] [3]. When treated with sodium ethoxide in ethanol, the compound readily forms the corresponding enolate anion through a reversible acid-base equilibrium [4] [5]. This sodiomalonic ester derivative serves as a highly nucleophilic species capable of undergoing substitution reactions with primary and secondary alkyl halides via an SN2 mechanism [2] [3].

The alkylation process proceeds through nucleophilic displacement of the halide leaving group, resulting in the formation of a new carbon-carbon bond and the installation of the desired alkyl substituent at the α-position [5] [6]. The reaction demonstrates excellent chemoselectivity for primary alkyl halides, while secondary halides react with diminished efficiency due to competing elimination pathways [2]. Tertiary halides are generally unreactive under these conditions, consistent with the steric constraints of the SN2 mechanism [3].

Following the initial alkylation, the monoalkylated product retains one acidic α-hydrogen, enabling a second alkylation cycle if desired [5] [7]. This iterative approach allows for the synthesis of dialkylated derivatives bearing either identical or different alkyl substituents, depending on the choice of alkylating agents [6] [8]. The ability to introduce multiple substituents in a controlled fashion represents a significant synthetic advantage of the malonic ester approach.

The transformation sequence concludes with hydrolysis and decarboxylation steps to generate the final α-substituted carboxylic acid products [4] [9]. The hydrolysis reaction, typically conducted under acidic or basic conditions, converts both ester functionalities to carboxylic acid groups, forming a 1,3-dicarboxylic acid intermediate [5]. Upon heating, this dicarboxylic acid undergoes facile decarboxylation due to the favorable six-membered transition state geometry, eliminating one equivalent of carbon dioxide and producing an enol intermediate that rapidly tautomerizes to the corresponding carboxylic acid [2] [7].

The synthetic versatility of diethyl 2-methylenemalonate in malonic ester synthesis has been demonstrated through the preparation of numerous pharmaceutically relevant compounds. Studies have shown that the compound serves as an effective precursor for the synthesis of barbiturate derivatives when coupled with appropriate nucleophiles [10]. The enhanced reactivity compared to conventional diethyl malonate enables more efficient transformations under milder reaction conditions [11].

Research investigations have revealed that the alkylation rates in malonic ester synthesis are directly correlated with the acidity of the α-proton, with diethyl 2-methylenemalonate exhibiting accelerated kinetics relative to simple malonic esters due to the additional stabilization provided by the methylene substituent [11]. Kinetic studies indicate that the rate-determining step under typical reaction conditions is the initial deprotonation, rather than the subsequent alkylation [12].

Reaction ParameterDiethyl MalonateDiethyl 2-Methylenemalonate
pKa Value13.3~12.8
Enolate Formation RateModerateEnhanced
Alkylation EfficiencyStandardImproved
Selectivity (1°:2° RX)95:597:3

The scope of alkylating agents compatible with diethyl 2-methylenemalonate encompasses a broad range of electrophiles, including simple alkyl halides, benzyl halides, allyl halides, and activated aryl halides [5] [3]. Particularly noteworthy is the compound's reactivity toward challenging electrophiles that may be unreactive with standard malonic esters [12]. This expanded substrate scope enables access to structurally diverse α-substituted derivatives that would be difficult to prepare through alternative synthetic routes.

Contemporary applications of diethyl 2-methylenemalonate in malonic ester synthesis include the preparation of amino acid derivatives, pharmaceutical intermediates, and natural product precursors [13] [10]. The compound's synthetic utility has been particularly valuable in medicinal chemistry applications where the introduction of specific alkyl substituents is required for biological activity [14].

Claisen Condensation Reactions with Carbonyl Compounds

Diethyl 2-methylenemalonate participates in Claisen condensation reactions with remarkable efficiency, serving as both nucleophilic and electrophilic partners depending on the reaction conditions and substrate combinations [15] [16]. The compound's enhanced reactivity in these transformations stems from the electron-withdrawing nature of the two ester groups, which significantly increases the acidity of the methylene protons and facilitates enolate formation under mild basic conditions [16] [17].

The mechanistic pathway for Claisen condensation involving diethyl 2-methylenemalonate follows the classical nucleophilic acyl substitution mechanism established for ester condensations [18] [19]. The reaction initiation occurs through deprotonation of the activated methylene group by an alkoxide base, typically sodium ethoxide, to generate the corresponding enolate anion [16] [20]. This enolate species exhibits enhanced nucleophilicity compared to simple ester enolates due to the additional stabilization provided by the second carbonyl group [17].

The nucleophilic enolate subsequently attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral alkoxide intermediate [16] [19]. The critical mechanistic distinction in Claisen condensation lies in the subsequent collapse of this intermediate, which expels an alkoxide leaving group rather than undergoing protonation, as observed in aldol condensations [18]. This elimination step regenerates the carbonyl double bond and produces the characteristic β-keto ester product [17] [21].

A fundamental requirement for successful Claisen condensation is the presence of at least two α-hydrogen atoms in the starting ester, as one hydrogen is consumed in the initial enolate formation and a second is essential for the final deprotonation step that drives the equilibrium toward product formation [17] [19]. The β-keto ester products exhibit significantly enhanced acidity (pKa ≈ 9-11) compared to the starting ester, enabling complete deprotonation by the alkoxide base and providing the thermodynamic driving force for the condensation [16] [22].

When diethyl 2-methylenemalonate serves as the nucleophilic component, the reaction proceeds with exceptional efficiency due to the compound's readily accessible enolate formation [23] [20]. Studies have demonstrated that the methylenemalonate enolate exhibits near-diffusion-controlled reactivity toward electrophilic carbonyl compounds, particularly with electron-deficient esters and acyl chlorides [24]. This high reactivity enables condensation reactions to proceed under mild conditions that would be insufficient for conventional malonic esters.

The product distribution in Claisen condensations involving diethyl 2-methylenemalonate depends critically on the choice of reaction partners and conditions [16] [23]. When reacted with simple ethyl esters under standard conditions (sodium ethoxide in ethanol), the predominant products are β-keto esters featuring the malonate backbone with various acyl substituents [17]. The regioselectivity of these reactions is typically excellent, with condensation occurring preferentially at the less sterically hindered carbonyl site [21].

Mixed Claisen condensations represent particularly valuable applications of diethyl 2-methylenemalonate, enabling the coupling of the activated malonate system with diverse carbonyl partners [25] [20]. These cross-condensation reactions require careful control of reaction stoichiometry and base equivalents to prevent undesired self-condensation pathways [19]. The use of non-nucleophilic bases such as lithium diisopropylamide (LDA) has proven effective for generating specific enolate species while avoiding competing reactions [15].

Research has revealed that diethyl 2-methylenemalonate can also function as an electrophilic partner in Claisen condensations when paired with highly nucleophilic enolates derived from activated methylene compounds [23]. In these transformations, the methylenemalonate serves as an acyl acceptor, with nucleophilic attack occurring at one of the ester carbonyl groups [16]. This dual reactivity profile significantly expands the synthetic utility of the compound in condensation chemistry.

Intramolecular Claisen condensations (Dieckmann cyclizations) involving substrates containing diethyl 2-methylenemalonate moieties have been investigated for the synthesis of cyclic β-keto esters [15] [18]. These cyclization reactions proceed with high efficiency when the resulting ring size is five or six membered, consistent with the general principles governing intramolecular condensations [19]. The presence of the methylenemalonate functionality often enhances the cyclization tendency due to the increased acidity and stability of the required enolate intermediates.

Condensation TypeYield (%)Reaction TimeTemperature (°C)
Self-Condensation75-854-6 hours0-25
Mixed with Acetate80-902-4 hours0-15
Mixed with Benzoate85-953-5 hours25-40
Dieckmann (5-ring)70-806-12 hours60-80

The stereochemical outcomes of Claisen condensations involving diethyl 2-methylenemalonate are influenced by the steric environment around the newly formed stereogenic centers [23] [19]. When asymmetric centers are generated during the condensation process, racemic mixtures are typically obtained due to the planar nature of the enolate intermediates [21]. However, subsequent transformations of the β-keto ester products can often be conducted with high stereoselectivity using appropriate chiral auxiliaries or catalysts.

Contemporary applications of diethyl 2-methylenemalonate in Claisen condensation chemistry include the synthesis of complex polyketide natural products, pharmaceutical intermediates, and advanced materials [16] [23]. The compound's unique reactivity profile has enabled the development of novel synthetic methodologies for constructing challenging molecular frameworks that would be difficult to access through conventional approaches [26].

Bromination and Nitrosation at the Methylene Position

The bromination and nitrosation reactions of diethyl 2-methylenemalonate at the methylene position represent critical electrophilic substitution processes that proceed through well-defined mechanistic pathways involving both enol and enolate intermediates [24] [27]. These transformations exploit the enhanced reactivity of the activated methylene group, which exists in equilibrium between its keto and enol tautomeric forms under various reaction conditions [28] [29].

Bromination of diethyl 2-methylenemalonate occurs through a complex mechanism that involves rate-limiting electrophilic attack by molecular bromine or related brominating species at both the enol and enolate forms of the substrate [27] [30]. Kinetic investigations have demonstrated that the reaction exhibits first-order dependence on both the bromine concentration and the malonate substrate under conditions where the bromine concentration is maintained in large excess [29]. The reaction rate is independent of acid concentration in the range of 0.02-0.16 mol dm⁻³ H⁺, consistent with a mechanism involving direct electrophilic attack rather than acid-catalyzed enolization [27].

Under base-catalyzed conditions, the bromination mechanism shifts to involve predominantly the enolate form of diethyl 2-methylenemalonate [29] [30]. The deprotonation step becomes rate-determining under these conditions, with the subsequent bromine incorporation occurring at or near the diffusion-controlled limit [27]. This mechanistic distinction is supported by kinetic measurements showing that the reaction becomes zero-order in bromine concentration when conducted at high bromine concentrations (approximately 2 × 10⁻³ mol dm⁻³) [27].

The selectivity of bromination at the methylene position is remarkably high due to the preferential formation of the most stable enolate species [31] [30]. Studies using sodium ethoxide as the base have shown that monosubstitution predominates under carefully controlled conditions, although polyhalogenation can occur with excess brominating agent due to the increased acidity of the brominated product [32]. The electron-withdrawing effect of the bromide substituent enhances the acidity of the remaining α-hydrogen atoms, making the monobrominated product more reactive toward further substitution than the starting material [32].

Catalytic bromination systems have been developed to improve the selectivity and efficiency of the transformation [31]. Titanium tetrachloride and related titanium(IV) halides serve as effective catalysts for the halogenation of activated methylene compounds, including diethyl 2-methylenemalonate [31]. These catalytic systems enable bromination to proceed under mild conditions with enhanced regioselectivity and reduced formation of polybrominated byproducts.

The brominated products, particularly diethyl 2-bromomalonate derivatives, serve as versatile synthetic intermediates for further elaboration [33]. The bromine atom can be displaced by various nucleophiles, including amines, alcohols, and carbon nucleophiles, enabling access to a wide range of substituted malonate derivatives [34]. The enhanced leaving group ability of bromide compared to hydrogen facilitates these substitution reactions under relatively mild conditions.

Nitrosation of diethyl 2-methylenemalonate proceeds through a mechanistically distinct pathway involving electrophilic attack by nitrosating species such as nitrous acid (HNO₂) or nitrosyl halides (XNO, where X = Cl, Br, SCN) [24] [28]. The reaction products are typically the corresponding oxime derivatives, formed through nucleophilic attack by the nitrosating agent at both the enol and enolate forms of the substrate [24].

Kinetic studies of the nitrosation reaction have revealed that the process occurs at or near the diffusion-controlled limit for many nitrosating species, particularly when the substrate exists predominantly in its enolate form [24] [28]. At low acidities, reactions via the enolate are dominant, while at higher acidities, the enol pathway becomes more significant [28]. The extraordinarily high reaction rates observed (approaching 10⁹-10¹⁰ M⁻¹s⁻¹) indicate that these transformations are among the fastest organic reactions known [24].

The choice of nitrosating agent significantly influences the reaction rate and product distribution [24] [28]. Bromide-catalyzed nitrosation (using BrNO as the active species) proceeds faster than chloride-catalyzed processes, while thiocyanate-catalyzed nitrosation shows intermediate reactivity [28]. Thiourea also serves as an effective catalyst for these transformations, presumably through formation of the corresponding nitrosothiourea species [24].

Halogenation ConditionsProduct DistributionReaction RateSelectivity
Br₂/CCl₄, 25°C95% monobrominatedModerateHigh
Br₂/NaOEt, 0°C90% monobrominatedFastExcellent
TiCl₄/Br₂, cat.98% monobrominatedFastVery High
HNO₂/H⁺, 25°C100% oximeVery FastComplete

The oxime products obtained from nitrosation reactions exhibit distinctive chemical and spectroscopic properties that facilitate their identification and purification [24]. These compounds often serve as protected forms of the corresponding carbonyl compounds and can be converted to various other functional groups through established transformations [28]. The high efficiency and selectivity of the nitrosation process make it an attractive method for introducing nitrogen-containing functionalities into malonate frameworks.

Mechanistic studies have established that both bromination and nitrosation reactions involve the formation of highly reactive intermediate species that undergo rapid reaction with the activated methylene substrate [24] [27]. The absence of rate-limiting enol formation under the experimental conditions employed indicates that the equilibrium concentrations of reactive tautomers are sufficient to support the observed reaction rates [28].

Formation of Heterocyclic Compounds via Cyclization Reactions

Diethyl 2-methylenemalonate serves as a versatile precursor for the formation of diverse heterocyclic compounds through various cyclization pathways that exploit the compound's unique structural features and reactivity patterns [35] [36]. The presence of multiple reactive sites, including the activated methylene group, the exocyclic double bond, and the two ester functionalities, enables participation in both intramolecular and intermolecular cyclization processes that generate structurally complex heterocyclic frameworks [26] [37].

The formation of 2-pyridone derivatives represents one of the most significant applications of diethyl 2-methylenemalonate in heterocyclic synthesis [38] [39]. These transformations typically proceed through multi-component reaction pathways involving the malonate ester, various nitrogen nucleophiles, and additional carbonyl or related electrophilic partners [26]. The resulting 2-pyridone products exhibit important biological activities and serve as key structural motifs in numerous pharmaceutical agents [40].

A particularly efficient approach to 2-pyridone synthesis involves the four-component domino reaction of diethyl 2-methylenemalonate with methyl acetoacetate, triethyl orthoformate, and primary amines under microwave irradiation conditions [26]. This transformation proceeds through a complex mechanistic pathway involving N-nucleophilic addition, imine-enamine tautomerization, condensation reactions, and final intramolecular cyclization to afford fully substituted 2-pyridone derivatives [26]. The reaction demonstrates excellent atom economy, with only water and ethanol generated as byproducts.

The mechanistic framework for 2-pyridone formation begins with nucleophilic attack by the amine component on one of the ester carbonyl groups of diethyl 2-methylenemalonate, forming an initial amide intermediate [39] [26]. Subsequent condensation with the orthoformate reagent introduces the necessary carbon framework for ring closure, while the acetoacetate component provides additional structural complexity [26]. The final cyclization step involves intramolecular nucleophilic attack by the nitrogen atom on an activated ester carbonyl, with elimination of ethanol to form the characteristic 2-pyridone ring system [38].

Cyclization reactions leading to pyrido[1,2-a]pyrimidine derivatives have been developed using diethyl 2-methylenemalonate as a key building block [41]. These transformations involve the reaction of diethyl 2-(((6-phenyl-4-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonate with phosphorus oxychloride under thermal conditions [41]. The resulting tricyclic products exhibit potential pharmaceutical applications and demonstrate the synthetic versatility of the malonate framework in constructing fused heterocyclic systems.

Advanced cyclization methodologies have been developed for the synthesis of complex alkaloid natural products using diethyl 2-methylenemalonate derivatives [35]. A notable example involves the [2+2+2] tandem cyclization reaction with alkyl-substituted methylene malonate substrates, enabling the highly efficient collective total synthesis of Malagasy alkaloids [35]. This transformation creates multiple stereogenic centers with excellent diastereoselectivity, demonstrating the power of malonate-based cyclization chemistry in complex molecule synthesis.

The [2+2+2] cyclization process involves the sequential formation of three new bonds in a single operation, constructing the tetracyclic indoline core structure characteristic of the target alkaloids [35]. The reaction proceeds through initial nucleophilic addition, followed by intramolecular cyclization and final ring closure to afford the desired polycyclic framework [35]. The use of Lewis acid catalysts, particularly indium(III) chloride, proves essential for achieving high yields and selectivities in these transformations [35].

Hexahydrocarbazole synthesis represents another important application of diethyl 2-methylenemalonate in heterocyclic chemistry [36] [42]. Novel cyclization reactions involving methylenemalonate derivatives and indole substrates provide efficient access to these challenging ring systems [36]. The enantioselective version of this transformation has been achieved using carefully tuned ligand/copper(II) catalyst systems, affording optically active products with excellent stereoselectivity [36].

The mechanism of hexahydrocarbazole formation involves initial coordination of the copper catalyst to the methylenemalonate substrate, followed by nucleophilic attack by the indole nitrogen on the activated methylene carbon [36]. The resulting intermediate undergoes intramolecular cyclization through C-C bond formation between the indole aromatic system and the malonate framework [42]. The final product contains three quaternary carbon centers and can be obtained in yields up to 99% with greater than 99:1 diastereomeric ratio and up to 99% enantiomeric excess [36].

Solid-phase synthesis methodologies have been developed for the efficient preparation of macrocyclic 2-pyridone derivatives using diethyl 2-methylenemalonate precursors [38]. These approaches utilize regiospecific 2-pyridone formation through the intramolecular condensation of two dimethylpyruvamide (DMPA) units, which can be generated from malonate precursors [38]. The solid-phase protocol enables the synthesis of diverse macrocycle libraries with high efficiency and excellent functional group compatibility [38].

Heterocycle TypeReaction ConditionsYield (%)Key Features
2-PyridonesMW, 4-component75-92High atom economy
Pyrido[1,2-a]pyrimidinesPOCl₃, heat60-80Pharmaceutical relevance
HexahydrocarbazolesCu(II)/ligand85-99Enantioselective
Macrocyclic 2-pyridonesSolid phase70-85Library synthesis

Contemporary research has focused on developing sustainable and environmentally friendly cyclization protocols using diethyl 2-methylenemalonate [39] [26]. Solvent-free reaction conditions, microwave acceleration, and basic aluminum oxide catalysis have emerged as effective green chemistry approaches for heterocycle synthesis [39]. These methodologies offer advantages in terms of reduced environmental impact, shorter reaction times, and simplified workup procedures [26].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 23 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (95.65%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (95.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (95.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3377-20-6

Wikipedia

Diethyl methylidenepropanedioate

General Manufacturing Information

Propanedioic acid, 2-methylene-, 1,3-diethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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